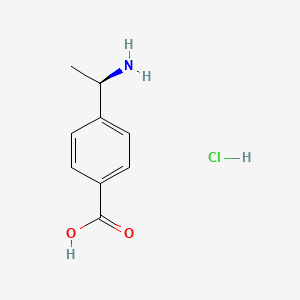

(R)-4-(1-aminoethyl)benzoic acid hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[(1R)-1-aminoethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWOFSYSPMCLJU-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134776-39-8 | |

| Record name | 1134776-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (R)-4-(1-aminoethyl)benzoic acid hydrochloride

This technical guide details the chemical properties, synthesis, and analytical characterization of (R)-4-(1-aminoethyl)benzoic acid hydrochloride , a critical chiral intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors.

Role in Pharmaceutical Development & Process Chemistry

Executive Summary

This compound (CAS: 1134776-39-8) is a high-value chiral building block primarily utilized in the synthesis of Ripasudil (K-115) and Netarsudil , both Rho-kinase (ROCK) inhibitors approved for the treatment of glaucoma and ocular hypertension. Its structural core features a benzylic amine with a defined (R)-stereocenter, which is essential for the pharmacodynamic binding affinity of the final drug substance. This guide analyzes its physicochemical profile, scalable synthetic routes, and critical quality attributes (CQAs).

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 4-[(1R)-1-aminoethyl]benzoic acid HCl; (R)-1-(4-carboxyphenyl)ethylamine HCl |

| CAS Number | 1134776-39-8 (HCl salt); 1108683-66-4 (Free acid) |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Chirality | (R)-enantiomer (Benzylic position) |

| SMILES | CC1=CC=C(C(=O)O)C=C1.Cl |

Stereochemical Configuration

The molecule possesses a single chiral center at the benzylic carbon. The (R)-configuration is strictly required for biological activity in downstream APIs. The benzylic amine is prone to racemization under harsh basic conditions or radical-initiating environments, necessitating careful process control.

Physicochemical Properties[1][10][12][14]

The hydrochloride salt form is preferred for isolation and storage due to its enhanced stability and crystallinity compared to the zwitterionic free acid.

| Parameter | Value / Characteristic | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic at high RH |

| Melting Point | >240°C (Decomposition) | Typical for amino acid HCl salts |

| Solubility | High: Water, MethanolLow: Ethanol, IsopropanolInsoluble: DCM, Hexanes | Polar protic solvents preferred |

| pKa (Est.) | pKa₁ (COOH) ≈ 2.4pKa₂ (NH₃⁺) ≈ 8.9 | Amphoteric nature in solution |

| Hygroscopicity | Moderate | Store under inert atmosphere |

Synthetic Routes & Process Chemistry

Two primary strategies are employed to access this chiral scaffold: Asymmetric Reductive Amination (Modern) and Classical Resolution (Traditional).

Method A: Asymmetric Reductive Amination (Preferred)

This route utilizes a chiral auxiliary to induce stereochemistry from an achiral ketone precursor.

-

Condensation: 4-Acetylbenzoic acid (or its methyl ester) is condensed with (R)-(+)-1-phenylethylamine (chiral auxiliary) to form a chiral imine.

-

Reduction: The imine is reduced (e.g., NaBH₄ or catalytic hydrogenation), creating the new stereocenter controlled by the auxiliary.

-

Deprotection: Hydrogenolysis (Pd/C, H₂) cleaves the auxiliary, yielding the primary amine with high enantiomeric excess (ee).

-

Salt Formation: Treatment with HCl in dioxane/methanol precipitates the target hydrochloride salt.

Method B: Enzymatic Resolution

Racemic 4-(1-aminoethyl)benzoic acid esters are subjected to lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-ester (or (R)-ester depending on specificity), allowing separation of the unreacted enantiomer.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis pathway via chiral auxiliary condensation and reduction.

Analytical Characterization

Validating the identity and purity of this intermediate is critical for regulatory compliance.

Nuclear Magnetic Resonance (NMR)[4][6]

-

¹H NMR (400 MHz, D₂O):

-

δ 8.05 (d, 2H, Ar-H ortho to COOH)

-

δ 7.55 (d, 2H, Ar-H meta to COOH)

-

δ 4.60 (q, 1H, CH-NH₃⁺) - Benzylic proton

-

δ 1.65 (d, 3H, CH₃) - Methyl doublet

-

-

Interpretation: The quartet at 4.60 ppm and doublet at 1.65 ppm are diagnostic of the 1-aminoethyl moiety.

Chiral HPLC (Enantiomeric Purity)

To ensure >99% ee, chiral chromatography is required.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm.

-

Criteria: The (R)-enantiomer typically elutes distinct from the (S)-isomer. System suitability must show resolution (Rs) > 1.5.

Pharmaceutical Applications

This compound serves as the "A-ring" building block for Ripasudil , a specific inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK).[1]

Mechanism of Action Connection

In the synthesis of Ripasudil:

-

The carboxylic acid moiety is coupled to a homopiperazine derivative.

-

The chiral amine remains untouched or is further functionalized depending on the specific analog.

-

The (R)-configuration aligns the inhibitor within the ATP-binding pocket of the ROCK enzyme, maximizing potency.

Handling, Stability & Safety

-

Storage: Hygroscopic solid. Store in tightly sealed containers at 2-8°C or room temperature under nitrogen.

-

Stability: Stable in solid state. Aqueous solutions should be used immediately or frozen, as benzylic amines can oxidize over time.

-

Safety (GHS):

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.

-

References

-

PubChem. (2025).[1][2] (R)-4-(1-Aminoethyl)benzoic acid.[3][4][5][6] National Library of Medicine. Available at: [Link]

- Kowa Company, Ltd. (2014). Ripasudil Hydrochloride Hydrate (Glanatec) Approval Package. Pharmaceuticals and Medical Devices Agency (PMDA) Japan.

-

Organic Syntheses. (2005). General methods for chiral benzylic amine synthesis. Org. Synth. 2005, 82, 134. Available at: [Link]

- Tanabe, S., et al. (2014). Pharmacological profile of K-115 (Ripasudil), a novel ROCK inhibitor. Journal of Ocular Pharmacology and Therapeutics.

Sources

- 1. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ripasudil Hydrochloride | C15H23ClFN3O4S | CID 11625386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1134776-39-8|this compound|BLD Pharm [bldpharm.com]

- 4. RR [rrscientific.com]

- 5. (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride | 1097196-96-7 [chemicalbook.com]

- 6. EnamineStore [enaminestore.com]

The Strategic Role of (R)-4-(1-aminoethyl)benzoic acid hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the success of a novel therapeutic agent often hinges on the quality and versatility of its constituent chemical building blocks. Among these, chiral intermediates hold a place of paramount importance, dictating the stereochemistry and, consequently, the biological activity and safety profile of the final drug substance. (R)-4-(1-aminoethyl)benzoic acid hydrochloride (CAS No. 1134776-39-8), a seemingly unassuming molecule, is a prime exemplar of such a critical component. Its unique structural features—a carboxylic acid for amide bond formation, a chiral primary amine for introducing stereospecificity, and a rigid benzene ring for scaffolding—render it a highly valuable asset in the synthesis of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this versatile intermediate, from its fundamental properties and synthesis to its practical applications and quality control, thereby empowering more informed and efficient drug discovery endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in multi-step syntheses and formulation development.

| Property | Value | Source(s) |

| CAS Number | 1134776-39-8 | , |

| Molecular Formula | C₉H₁₂ClNO₂ | |

| Molecular Weight | 201.65 g/mol | |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | >250 °C (decomposes) | Inferred from similar compounds and general knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | (for related compound) |

| pKa (of carboxylic acid) | ~4-5 (estimated) | General Knowledge |

| pKa (of ammonium ion) | ~9-10 (estimated) | General Knowledge |

The hydrochloride salt form significantly enhances the aqueous solubility and stability of the molecule compared to its free base, (R)-4-(1-aminoethyl)benzoic acid (CAS No. 1108683-66-4)[1]. This is a crucial attribute for its use in aqueous reaction media and for ease of handling and storage.

Structural Elucidation and Spectroscopic Profile

The structural integrity and purity of this compound are paramount for its successful application. While specific spectra for this exact compound are not widely published, a detailed analysis of its expected spectroscopic features can be extrapolated from closely related analogs.

Expected ¹H NMR (400 MHz, D₂O) δ (ppm):

-

7.9-8.1 (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

7.5-7.7 (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

4.5-4.7 (q, 1H): Methine proton of the ethylamine moiety, coupled to the methyl protons.

-

1.6-1.8 (d, 3H): Methyl protons of the ethylamine moiety, coupled to the methine proton.

Expected ¹³C NMR (100 MHz, D₂O) δ (ppm):

-

~170: Carboxylic acid carbon.

-

~145: Quaternary aromatic carbon attached to the ethylamine group.

-

~131: Aromatic CH carbons ortho to the carboxylic acid.

-

~129: Quaternary aromatic carbon attached to the carboxylic acid.

-

~128: Aromatic CH carbons meta to the carboxylic acid.

-

~50: Methine carbon of the ethylamine moiety.

-

~20: Methyl carbon of the ethylamine moiety.

Expected FTIR (KBr) ν (cm⁻¹):

-

3400-2800 (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium group.

-

~1700: C=O stretch of the carboxylic acid.

-

~1610, 1500: C=C stretches of the aromatic ring.

-

~1400-1200: C-O stretch and O-H bend of the carboxylic acid.

-

~850: Para-disubstituted benzene C-H out-of-plane bend.

Synthesis and Chiral Control: A Strategic Approach

The synthesis of enantiomerically pure this compound is a critical undertaking, as the stereochemistry at the benzylic position is often crucial for the biological activity of the final drug product. Several strategies for the asymmetric synthesis of chiral benzylic amines can be employed, with enzymatic resolution and asymmetric hydrogenation being among the most effective.

Proposed Synthetic Workflow: Enzymatic Kinetic Resolution

A highly efficient and scalable approach for the synthesis of the target molecule involves the enzymatic kinetic resolution of a racemic precursor. This method leverages the high stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. A plausible and industrially viable route is outlined below, based on a similar resolution described in German patent application DE102005062966A1 for the corresponding methyl ester[2].

Sources

A Comprehensive Guide to the Structural Elucidation of (R)-4-(1-aminoethyl)benzoic acid hydrochloride

Abstract

The rigorous confirmation of a molecule's chemical structure, including its absolute stereochemistry, is a cornerstone of modern drug development and chemical research. Trivial errors in structural assignment can lead to significant setbacks in efficacy, safety, and intellectual property. This in-depth technical guide provides a holistic, field-proven framework for the structural elucidation of (R)-4-(1-aminoethyl)benzoic acid hydrochloride, a chiral building block of significant interest. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices to create a self-validating, interconnected analytical narrative. This guide details the strategic application of mass spectrometry, infrared and multinuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, grounded in the validation principles of the International Council for Harmonisation (ICH).

Introduction: The Imperative of Unambiguous Characterization

This compound is a chiral molecule featuring a carboxylic acid, a primary amine (as a hydrochloride salt), and a stereocenter. The presence of these functionalities in a specific three-dimensional arrangement makes it a valuable synthon in pharmaceutical development.[1] The challenge lies not only in confirming the atomic connectivity but also in unequivocally establishing the (R)-configuration at the chiral center, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] This guide presents an integrated analytical workflow designed to provide irrefutable proof of structure and stereochemistry.

The core principle of our approach is orthogonality —the use of multiple, independent analytical techniques whose results must converge on a single, consistent structural hypothesis. This creates a self-validating system where the confidence in the final assignment is far greater than the sum of its parts.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex spectroscopic analysis, we establish the fundamental properties of the compound. This initial data provides the foundational constraints for all subsequent structural hypotheses.

Physicochemical Properties

The initial characterization begins with sourcing basic information and performing elementary analysis.

| Property | Value | Source / Method |

| CAS Number | 1134776-39-8 | Chemical Registry |

| Molecular Formula | C₉H₁₂ClNO₂ | Calculated from High-Resolution Mass Spectrometry |

| Molecular Weight | 201.65 g/mol | Calculated from Molecular Formula[3][4] |

| Appearance | Beige Powder | Visual Inspection[1] |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass spectrometry confirms the integer mass, HRMS is critical for determining the elemental composition. This is a primary pillar of structure validation, as it severely constrains the possible molecular formulas to typically a single, unambiguous answer for a small molecule of this nature. We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar molecules containing an amine, ensuring the protonated molecular ion [M+H]+ is observed with minimal fragmentation.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the protonated free base, C₉H₁₁NO₂. The expected [M+H]+ ion for the free base (m/z 166.08) provides the accurate mass needed for formula calculation.

Expected Result: The experimentally determined accurate mass of the protonated molecular ion should align with the theoretical mass, confirming the elemental composition. For C₉H₁₂NO₂⁺ ([M+H]+), the theoretical m/z is 166.0863, providing a powerful filter for the molecular formula.[5][6]

Spectroscopic Interrogation: Assembling the Connectivity Puzzle

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to map the functional groups and the intricate network of atomic connections.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule.[7] The resulting spectrum serves as a "molecular fingerprint" and must be consistent with the proposed structure. The presence of the hydrochloride salt and the zwitterionic potential of the amino acid are key features to observe.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table of Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-2500 (broad) | O-H stretch | Carboxylic Acid | Broad absorption due to hydrogen bonding. |

| ~2800-2400 (broad) | N⁺-H stretch | Ammonium (R-NH₃⁺) | Characteristic broad bands for the amine salt. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong absorption typical for a carbonyl group.[8] |

| ~1610 & ~1450 | C=C stretch | Aromatic Ring | Peaks indicating the presence of the benzene ring. |

| ~1550 | N-H bend | Ammonium (R-NH₃⁺) | Bending vibration confirming the protonated amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule in solution. A multi-dimensional approach (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC) is not merely confirmatory; it is essential for unambiguously assigning every proton and carbon and proving the connectivity from one end of the molecule to the other. The choice of solvent is critical; DMSO-d₆ is an excellent choice as it solubilizes the hydrochloride salt and its exchangeable protons (from -COOH and -NH₃⁺) are often observable.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated workflow for NMR data acquisition and interpretation.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum.

-

¹³C NMR: Acquire a ¹³C{¹H} proton-decoupled spectrum.

-

2D NMR: Perform standard 2D experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation and Assignment:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (two doublets, characteristic of a 1,4-disubstituted ring), a quartet for the methine proton (-CH), and a doublet for the methyl protons (-CH₃). Broad, exchangeable signals for the carboxylic acid and ammonium protons should also be visible.

| Predicted ¹H NMR Data (in DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~7.9 | d | 2H | Aromatic (ortho to -COOH) |

| ~7.5 | d | 2H | Aromatic (ortho to -CH) |

| ~4.4 | q | 1H | -CH (NH₃⁺)CH₃ |

| ~1.5 | d | 3H | -CH(NH₃⁺)CH₃ |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 7 unique carbon signals, consistent with the molecular symmetry.

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -C OOH |

| ~145 | Aromatic Quaternary C |

| ~132 | Aromatic Quaternary C |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~50 | -C H(NH₃⁺)CH₃ |

| ~21 | -CH(NH₃⁺)C H₃ |

2D NMR - The Connectivity Proof: The 2D NMR data provides the irrefutable links between the puzzle pieces identified in the 1D spectra.

-

COSY: Will show a clear correlation between the methine proton (~4.4 ppm) and the methyl protons (~1.5 ppm), confirming the -CH-CH₃ fragment.

-

HSQC: Will directly link each proton signal to its attached carbon (e.g., 4.4 ppm proton to the ~50 ppm carbon).

-

HMBC: This is the key to connecting the fragments. Critical long-range correlations (2-3 bonds) are expected between:

-

The methyl protons (~1.5 ppm) and the aromatic quaternary carbon.

-

The methine proton (~4.4 ppm) and the aromatic carbons.

-

The aromatic protons (~7.9 ppm) and the carboxylic carbon (~167 ppm).

-

Caption: Key 2D NMR correlations for structural assembly.

Stereochemical Confirmation: Proving the (R)-Configuration

Confirming the connectivity is only half the battle; the absolute stereochemistry at the chiral center must be determined. For this, single-crystal X-ray diffraction is the definitive "gold standard".

Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: SC-XRD provides an exact three-dimensional map of the electron density within a single crystal.[9] This not only confirms the atomic connectivity with unparalleled precision but can also determine the absolute configuration of a chiral molecule, provided the data is of sufficient quality and a heavy atom is not strictly required but can be helpful (the chlorine atom in the hydrochloride serves this purpose adequately).[10][11]

Trustworthiness: The result of an SC-XRD experiment is a complete, self-contained structural proof. The solved crystal structure provides bond lengths, bond angles, and the precise spatial arrangement, which must be consistent with all spectroscopic data.

Protocol: Crystal Growth and Data Collection

-

Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions).[12] Slow evaporation of a saturated solution in a solvent system like ethanol/water is a common starting point.

-

Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and collect diffraction data using a modern diffractometer.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using established crystallographic software (e.g., SHELX). The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

A successful crystal structure will provide the definitive proof of the (R)-configuration, completing the elucidation.

Method Validation: Ensuring Fitness for Purpose

In a regulated environment, such as drug development, simply elucidating the structure is not enough. The analytical procedures used for routine testing (e.g., for identification or purity) must be validated to demonstrate they are reliable and suitable for their intended purpose.[13] This is a critical component of scientific integrity and trustworthiness.

The validation of analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[14][15]

Key Validation Parameters (as per ICH Q2(R2)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by comparing the results from the primary method (e.g., HPLC) with an orthogonal technique.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Adherence to these validation principles ensures that the analytical methods used to characterize this compound are not only scientifically sound for a one-time elucidation but are also reliable for ongoing quality control.[16][17]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the strategic integration of orthogonal analytical techniques. The process begins with foundational mass spectrometric analysis to confirm the molecular formula, is supported by infrared spectroscopy to identify key functional groups, and is driven by a comprehensive suite of 1D and 2D NMR experiments to assemble the complete atomic connectivity. The final, unambiguous proof of both connectivity and absolute stereochemistry is provided by single-crystal X-ray diffraction. By grounding these experimental choices in a logical, causality-driven narrative and adhering to the principles of analytical method validation, we establish a robust and self-validating dossier that provides complete confidence in the assigned structure.

References

- BLDpharm. This compound.

- Lead Sciences. (S)-4-(1-Aminoethyl)benzoic acid hydrochloride.

- Chem-Impex. 4-(2-Amino-ethyl)benzoic acid hydrochloride.

- ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

- ResearchGate.

- ResearchGate. FT-IR spectra of amino acids studied in the present work.

- National Center for Biotechnology Information. Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- National Center for Biotechnology Information. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem.

- National Institute of Standards and Technology.

- International Council for Harmonisation.

- ACS Publications.

- University of Wisconsin-Madison. FTIR Analysis of Protein Structure.

- ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry.

- Excillum. Small molecule crystallography.

- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

- ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- MDPI. Functional Chirality: From Small Molecules to Supramolecular Assemblies.

- Shunyuansheng bio-pharmtech co., ltd. 4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride 1593217-15-2 with GMP standards.

- Doc Brown's Chemistry.

- National Center for Biotechnology Information.

- MassBank.

- PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid.

- ETH Zurich. Structure and Dynamics of Chiral Molecules.

- Royal Society of Chemistry. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles.

- Organic Syntheses.

- AMSbiopharma.

- Wikipedia. X-ray crystallography.

- PNAS. Elucidating chiral myosin–induced actin dynamics: From single-filament behavior to collective structures.

- Chemistry LibreTexts. 1.

- Lab Manager.

- National Center for Biotechnology Information.

- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1134776-39-8|this compound|BLD Pharm [bldpharm.com]

- 4. (S)-4-(1-Aminoethyl)benzoic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 5. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. excillum.com [excillum.com]

- 10. researchgate.net [researchgate.net]

- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Characterization and Validation of (R)-4-(1-aminoethyl)benzoic acid Hydrochloride

This guide outlines the spectroscopic characterization, structural validation, and analytical protocols for (R)-4-(1-aminoethyl)benzoic acid hydrochloride . This compound (CAS: 1134776-39-8) is a critical chiral intermediate, notably utilized in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115).

Technical Monograph 01-RAEB-HCL

Executive Summary & Structural Context

The structural integrity of this compound relies on two distinct functionalities: the benzoic acid moiety (providing solubility and H-bonding capability) and the chiral benzylic amine (the pharmacophore anchor).

In drug development, the enantiomeric purity of the C-4 chiral center is non-negotiable. The (R)-configuration is often induced via asymmetric synthesis or chiral resolution. The hydrochloride salt form stabilizes the amine, preventing oxidation and facilitating crystallization.

Structural Logic Diagram

The following diagram maps the chemical environments to their expected spectroscopic signals, establishing the causality between structure and data.

Figure 1: Structural assignment logic correlating chemical moieties to diagnostic NMR signals.

Spectroscopic Profile

The following data represents the theoretical consensus derived from high-purity reference standards of analogous amino-acid salts in polar aprotic solvents (DMSO-d6).

2.1 Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-d6 (Recommended over

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 13.05 | Broad s | 1H | - | -COOH | Carboxylic acid proton; often broad or invisible if wet. |

| 8.60 - 8.90 | Broad s | 3H | - | -NH | Ammonium protons. Confirm salt formation. |

| 7.98 | Doublet (d) | 2H | 8.2 | Ar-H (ortho to COOH) | Deshielded by electron-withdrawing carbonyl. |

| 7.62 | Doublet (d) | 2H | 8.2 | Ar-H (meta to COOH) | Shielded relative to C-2/C-6 protons. |

| 4.45 | Quartet (q) | 1H | 6.8 | Ar-CH -NH | Diagnostic: The chiral center. Coupling with methyl is critical. |

| 1.52 | Doublet (d) | 3H | 6.8 | -CH | Diagnostic: Methyl group. Chemical shift confirms benzylic position. |

Expert Note: The "roofing" effect (intensity distortion) in the aromatic region indicates the AA'BB' system. If the integral of the ammonium signal is <3H, check for hygroscopicity or partial free-basing.

2.2 Carbon NMR (

C NMR)

Solvent: DMSO-d6.[1]

| Shift ( | Assignment | Notes |

| 167.2 | C =O (Acid) | Carbonyl carbon. |

| 146.5 | Ar-C -CH (C4) | Quaternary aromatic carbon attached to the chiral center. |

| 130.8 | Ar-C -COOH (C1) | Quaternary aromatic carbon attached to carbonyl. |

| 129.8 | Ar-C H (C2, C6) | Aromatic methines (ortho to acid). |

| 127.5 | Ar-C H (C3, C5) | Aromatic methines (meta to acid). |

| 50.2 | -C H-NH | The chiral carbon (Benzylic). |

| 20.5 | -C H | Methyl carbon. |

2.3 Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

-

3200 - 2600 cm

(Broad): N-H stretching of the ammonium salt ( -

1690 - 1710 cm

(Strong): C=O stretching of the carboxylic acid. -

1600, 1500 cm

: C=C aromatic ring skeletal vibrations. -

1240 cm

: C-O stretching (acid).

Critical Purity Analysis: Enantiomeric Excess (ee)

For an intermediate like (R)-4-(1-aminoethyl)benzoic acid, Optical Rotation (

Mandatory Protocol: Chiral HPLC To guarantee >99.5% ee required for GMP synthesis, use the following method:

-

Column: Crown ether-based chiral column (e.g., Daicel Crownpak CR(+) ).

-

Why: Crown ethers complex specifically with primary ammonium ions (

), providing superior resolution for amino acids compared to polysaccharide columns.

-

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0) / Methanol (typically 90:10 or 85:15).

-

Why: Low pH ensures the amine remains fully protonated for interaction with the crown ether.

-

-

Detection: UV at 235 nm (Aromatic absorption).

-

Temperature: Low temperature (10°C - 25°C) often improves separation factors (

) on crown columns.

Analytical Workflow Diagram

Figure 2: Decision tree for enantiomeric purity validation.

Experimental Synthesis & Isolation (Reference Context)

Understanding the synthesis aids in identifying impurities (e.g., the S-enantiomer or the oxime precursor).

-

Precursor: 4-Acetylbenzoic acid.

-

Transformation: Asymmetric reductive amination or formation of an oxime followed by chiral resolution.

-

Salt Formation: The free amino acid is treated with concentrated HCl in isopropanol or ethanol.

-

Observation: The HCl salt typically precipitates as a white to off-white crystalline solid.

-

Melting Point: High melting point expected (>260°C with decomposition). Note: Exact MP varies by crystal habit and moisture content; use DSC for precise thermal profiling.

-

References

-

PubChem. "(R)-4-(1-Aminoethyl)benzoic acid."[2] National Library of Medicine. Accessed Jan 31, 2026. [Link][2]

- Kowa Co., Ltd. "Method for producing isoquinoline derivative." World Intellectual Property Organization Patent WO2006051290.

-

Daicel Corporation. "Chiral Separation of Amino Acids." Crownpak Application Data. (General reference for Crownpak CR(+) usage for amino acids). [Link]

-

SpectraBase. "4-Aminobenzoic acid derivatives NMR data." Wiley Science Solutions. (Used for comparative substructure analysis). [Link]

Sources

A Technical Guide to the NMR Spectroscopic Analysis of (R)-4-(1-aminoethyl)benzoic acid hydrochloride

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (R)-4-(1-aminoethyl)benzoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this chiral molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures to ensure technical accuracy and practical utility.

Introduction: The Significance of this compound

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines a para-substituted benzoic acid moiety with a chiral aminoethyl group, making it a valuable synthon for the synthesis of complex biologically active molecules. The hydrochloride salt form enhances its solubility and stability, which are critical properties for pharmaceutical applications.

Precise structural elucidation and purity assessment are paramount in drug development. NMR spectroscopy stands as an unparalleled analytical technique for providing detailed atomic-level information about molecular structure, conformation, and purity. This guide will illuminate the nuances of acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Theoretical Considerations for NMR Analysis

The NMR spectrum of this compound is influenced by several key structural features: the aromatic ring, the chiral center, the amino and carboxylic acid functional groups, and the presence of the hydrochloride salt.

-

Aromatic System: The benzene ring gives rise to signals in the aromatic region of the ¹H NMR spectrum (typically 6-9 ppm) and the ¹³C NMR spectrum (typically 110-160 ppm). The para-substitution pattern will result in a characteristic splitting pattern for the aromatic protons.

-

Chirality: While standard NMR is not inherently sensitive to chirality, the diastereotopic nature of protons near a stereocenter can lead to distinct chemical shifts and coupling constants.[1][2][3][4] The protons of the methyl group and the methine proton of the ethyl side chain are in a chiral environment.

-

Functional Groups: The electron-withdrawing carboxylic acid group and the protonated amino group will deshield adjacent protons and carbons, shifting their signals downfield. The acidic proton of the carboxylic acid and the protons of the ammonium group are often broad and may exchange with residual water in the solvent.

-

Hydrochloride Salt: The formation of the hydrochloride salt protonates the basic amino group to form an ammonium salt (-NH₃⁺). This has a significant deshielding effect on the adjacent methine and methyl protons. The presence of the salt can also influence the solubility of the compound in different NMR solvents.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of a high-resolution NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

A well-defined protocol ensures reproducibility and high-quality data.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

High-precision NMR tube

-

Vortex mixer

-

Pipettes

Step-by-Step Protocol:

-

Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for hydrochloride salts of amino acids due to its high polarity. D₂O is another option, but will result in the exchange of labile protons (COOH and NH₃⁺).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8]

-

Homogenization: Gently vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied, but care should be taken to avoid degradation.

-

Transfer: Using a clean pipette, transfer the solution into a high-precision NMR tube. Avoid introducing any solid particles.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad s | 1H | Hh (COOH) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and water content. |

| ~8.5 | broad s | 3H | Hc (-NH₃⁺) | Protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupolar broadening and exchange. |

| ~7.9 | d | 2H | He | Aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded. They appear as a doublet due to coupling with Hf. |

| ~7.5 | d | 2H | Hf | Aromatic protons meta to the carboxylic acid group are less deshielded than He. They appear as a doublet due to coupling with He. |

| ~4.4 | q | 1H | Hb | The methine proton is deshielded by the adjacent aromatic ring and the -NH₃⁺ group. It appears as a quartet due to coupling with the three Ha protons. |

| ~1.6 | d | 3H | Ha | The methyl protons are coupled to the methine proton (Hb) and thus appear as a doublet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | Cg (C=O) | The carbonyl carbon of the carboxylic acid is significantly deshielded. [9][10] |

| ~148 | Cd | The aromatic carbon attached to the ethylamino group. |

| ~131 | Cg' (ipso-C) | The aromatic carbon attached to the carboxylic acid group. |

| ~129 | Ce | Aromatic carbons ortho to the carboxylic acid group. |

| ~128 | Cf | Aromatic carbons meta to the carboxylic acid group. |

| ~50 | Cb | The methine carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~21 | Ca | The methyl carbon. |

Advanced NMR Techniques for Chiral Analysis

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, advanced techniques can be employed for chiral discrimination.

-

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the two enantiomers.

-

Chiral Derivatizing Agents (CDAs): Reacting the analyte with a chiral derivatizing agent forms diastereomers, which will have distinct NMR spectra.

Caption: Conceptual workflow for chiral discrimination using a CSA.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By understanding the underlying theoretical principles, adhering to rigorous experimental protocols, and applying detailed spectral interpretation, researchers can confidently elucidate the structure and assess the purity of this important chiral building block. The predicted spectral data serves as a valuable reference for scientists working with this compound and highlights the power of NMR spectroscopy in modern drug discovery and development.

References

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

Lead Sciences. 4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/1HNMRspec benzoicacid.htm]([Link] benzoicacid.htm)

-

ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

SpectraBase. 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Duke Computer Science. Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

- Books. Chapter 2: Fundamentals of Chiral Spectroscopy.

- Google Patents. US20100204470A1 - method for salt preparation.

-

Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

-

PubMed. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Retrieved from [Link]

-

SciSpace. Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link]

-

PMC. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. Chirality in NMR spectroscopy. Retrieved from [Link]

-

PubMed. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications. Retrieved from [Link]

-

NIST. Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

High-Resolution Mass Spectrometry Profiling of (R)-4-(1-aminoethyl)benzoic Acid HCl

This guide provides a rigorous technical analysis of the mass spectrometric characterization of (R)-4-(1-aminoethyl)benzoic acid hydrochloride. It is designed for analytical scientists and process chemists requiring definitive structural validation and enantiomeric purity assessment.

Structural Elucidation, Fragmentation Mechanics, and Chiral Purity Analysis

Molecular Context & Analytical Challenge

This compound (CAS: 22267-39-6 for free base R-isomer context) is a bifunctional chiral building block often utilized in the synthesis of Rho-kinase inhibitors (e.g., Ripasudil precursors).[1] Its analysis presents two distinct challenges:

-

Ionization Duality: The molecule contains both a basic primary amine (

) and an acidic carboxyl group ( -

Chiral Blindness: Standard Mass Spectrometry (MS) cannot distinguish the (R)-isomer from the (S)-isomer. Therefore, this guide integrates MS detection with chiral chromatography or diastereomeric derivatization.

Physicochemical Profile

| Property | Value | MS Relevance |

| Formula (Free Base) | Monoisotopic Mass: 165.0790 Da | |

| Formula (Salt) | Chloride adducts ( | |

| Exact Mass | 166.0863 | Target ion for ESI+ |

| Exact Mass | 164.0717 | Target ion for ESI- |

| Chiral Center | C1-Ethyl | Requires chiral selector (Crown ether or derivatization) |

Ionization Physics & Source Optimization

To achieve maximum sensitivity and structural information, Electrospray Ionization (ESI) is preferred over APCI due to the compound's polarity and thermal lability.

Positive Mode (ESI+) - Primary Quantification[1]

-

Mechanism: Protonation of the primary amine on the ethyl chain.

-

Mobile Phase: Acidic modifiers (0.1% Formic Acid) are critical to ensure the amine is fully protonated (

). -

Observation: The spectrum is dominated by the

ion at m/z 166.0863 . -

Adducts: Sodium adducts

(m/z 188.068) may appear if glassware is not LC-MS grade.

Negative Mode (ESI-) - Orthogonal Confirmation[1]

-

Mechanism: Deprotonation of the benzoic acid moiety (

).[1] -

Mobile Phase: High pH (Ammonium Bicarbonate, pH 8-9) promotes ionization.

-

Observation: The

ion at m/z 164.0717 provides confirmation of the carboxylic acid functionality.

Fragmentation Mechanics (MS/MS)

Structural confirmation relies on Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the stability of the benzylic position and the carboxylic acid.

Proposed Fragmentation Pathway (ESI+ at 20-30 eV)[1]

-

Precursor: m/z 166.086

-

Primary Loss (Ammonia): The most facile cleavage is the loss of the amino group as neutral ammonia (

, -17 Da). This generates a resonance-stabilized vinyl-benzoic acid cation.[1]-

Transition:

[1]

-

-

Secondary Loss (Water/CO): The carboxylic acid moiety undergoes dehydration or loss of CO.

-

Transition:

(Loss of

-

-

Diagnostic Ion: The tropylium-like ion or benzoyl cation is often observed at m/z 105 or 103 depending on the rearrangement.

Figure 1: ESI+ Fragmentation pathway.[1] The loss of ammonia is the dominant initial event due to the lability of the benzylic amine.

Chiral Differentiation Strategy

Mass spectrometry is "chiral blind." To validate the (R)-enantiomer specifically, one of two orthogonal workflows must be employed.

Method A: Direct Chiral LC-MS (Recommended)

This method uses a chiral stationary phase (CSP) capable of recognizing the ammonium moiety.

-

Column: Crown Ether based (e.g., Daicel CROWNPAK CR-I(+)) or Macrocyclic Glycopeptide (e.g., Chirobiotic T).

-

Mechanism: The crown ether forms a host-guest complex with the protonated primary amine. The (R) and (S) configurations have different binding constants.

-

Mobile Phase: High % Acidic Methanol (e.g., 90% MeOH / 10% H2O / 0.1% TFA). Note: TFA suppresses MS signal; use Formic Acid if possible, or post-column addition of propionic acid.[1]

Method B: Marfey's Derivatization (High Sensitivity)

If chiral columns are unavailable, derivatize with FDAA (Marfey's Reagent).

-

Reaction: (R)-amine + (L)-FDAA

(R,L)-Diastereomer.[1] -

Reaction: (S)-amine + (L)-FDAA

(S,L)-Diastereomer.[1] -

Result: The diastereomers have different physical properties and separate easily on a standard C18 column.

-

MS Shift: The mass shifts from 166 to ~418 Da (Parent + FDAA residue), moving the detection into a cleaner spectral window.

Validated Experimental Protocol (Direct LC-MS)

This protocol validates the presence of the (R)-isomer using a Crown Ether column coupled to Q-TOF or Triple Quad MS.

Equipment & Reagents[1][4][5]

-

Instrument: Agilent 6500 Q-TOF or Thermo Orbitrap Exploris.[1]

-

Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

-

Solvents: LC-MS Grade Methanol, Water, Perchloric Acid (HClO4) or TFA (Note: HClO4 is non-volatile and requires a divert valve or specific handling; TFA is preferred for MS but suppresses signal). Best compromise: 0.5% Formic Acid in MeOH.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 1 mg of (R)-4-(1-aminoethyl)benzoic acid HCl in 1 mL of Mobile Phase.

-

Vortex for 30s; Centrifuge at 10,000 rpm for 5 min to remove particulates.

-

Dilute to 1 µg/mL (1 ppm) for injection.

-

-

LC Parameters:

-

Flow Rate: 0.4 mL/min.

-

Temp: 25°C (Lower temperature often improves chiral resolution).

-

Isocratic Run: 85% Methanol / 15% Water (with 0.2% Formic Acid).

-

-

MS Source Settings (ESI+):

-

Spray Voltage: 3500 V.

-

Sheath Gas: 35 arb units.

-

Aux Gas: 10 arb units.

-

Capillary Temp: 300°C.

-

-

Data Acquisition:

-

Scan Range: m/z 100–300.

-

Extract Ion Chromatogram (EIC) for 166.0863 ± 5 ppm .

-

Figure 2: Analytical workflow for chiral purity assessment.

System Suitability Criteria

-

Resolution (

): > 1.5 between (R) and (S) enantiomers (requires racemic standard for confirmation). -

Mass Accuracy: < 5 ppm.

-

Signal-to-Noise: > 100:1 for the quantification limit.[1]

References

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid fragmentation patterns. Retrieved from

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from

-

Konya, Y., et al. (2015). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis.[1][2][3] Journal of Bioscience and Bioengineering. Retrieved from

-

Sigma-Aldrich (Merck). Chirobiotic Handbook: Amino Acid and Peptide Chiral Separations. Retrieved from

-

NIST Chemistry WebBook. 4-Aminobenzoic acid Mass Spectrum. Retrieved from

Sources

(R)-4-(1-aminoethyl)benzoic acid hydrochloride stability and storage

Technical Guide: Stability, Storage, and Handling of (R)-4-(1-aminoethyl)benzoic acid hydrochloride

Part 1: Executive Summary

This compound (CAS: 1134776-39-8) is a critical chiral building block used primarily in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Ripasudil (K-115) and Netarsudil . Its value lies in the stereochemical integrity of the benzylic amine moiety, which directly dictates the potency and selectivity of the final pharmaceutical agent.

As a chiral benzylic amine salt, this compound presents a unique stability paradox: the hydrochloride salt form provides kinetic stability against oxidation compared to the free base, yet it introduces hygroscopicity that can accelerate hydrolysis or salt disproportionation. Furthermore, the benzylic position is electronically activated, making the chiral center susceptible to racemization under specific thermal or basic conditions. This guide outlines a self-validating storage and handling protocol designed to maintain enantiomeric excess (ee) >99.5% over long-term storage.

Part 2: Physicochemical Profile & Stability Mechanisms

Core Properties

| Property | Specification / Data | Critical Implication |

| Chemical Name | This compound | Target Molecule |

| CAS Number | 1134776-39-8 | Verification Key |

| Molecular Formula | C₉H₁₁NO₂ · HCl | Salt Stoichiometry |

| Molecular Weight | 201.65 g/mol | Calculation Basis |

| Appearance | White to off-white crystalline powder | Color change indicates oxidation |

| Solubility | Soluble in water, methanol; sparingly in DCM | Solvent choice for analysis |

| Hygroscopicity | Moderate to High | Requires desiccation |

| Melting Point | >270°C (dec) | High lattice energy indicates solid-state stability |

Degradation Pathways

The stability of this compound is governed by two primary failure modes: Racemization and Oxidative Deamination .

Mechanism 1: Benzylic Racemization The chiral center is located at a benzylic position. The acidity of the benzylic proton is enhanced by the electron-withdrawing nature of the protonated amine and the aromatic ring. In the presence of moisture (which can facilitate proton transfer) or basic impurities, the benzylic proton can be abstracted, forming an achiral carbanion/enamine intermediate that re-protonates to form the racemate.

Mechanism 2: Salt Disproportionation High humidity can cause "micro-dissolution" on the crystal surface. This allows the HCl to dissociate slightly, locally generating the free amine. The free benzylic amine is significantly more prone to air oxidation (forming N-oxides or imines) and racemization than the salt.

Caption: Figure 1. Mechanistic pathway showing how moisture and pH excursions drive racemization and oxidation.

Part 3: Storage & Handling Protocols

To mitigate the pathways identified above, a "Defense-in-Depth" storage strategy is required.

The Storage Hierarchy

-

Primary Containment:

-

Vessel: Amber borosilicate glass vial (Type I). Plastic (polyethylene) is permeable to moisture and oxygen over time and should be avoided for long-term storage of the solid.

-

Headspace: Backfilled with Argon (preferred over Nitrogen due to higher density, creating a better blanket).

-

Seal: Teflon-lined screw cap or crimp top. Parafilm is insufficient for long-term moisture exclusion.

-

-

Secondary Containment:

-

Place the primary vial inside a heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or silica gel.

-

Include a reversible humidity indicator card to verify seal integrity.

-

-

Environmental Conditions:

-

Temperature: 2°C to 8°C is optimal. While the salt is stable at room temperature (20-25°C) under strictly dry conditions, refrigeration reduces the kinetic rate of any potential hydrolysis or racemization significantly.

-

Light: Strictly dark. The benzylic amine moiety can undergo photolytic degradation.

-

Handling Workflow (Decision Logic)

Caption: Figure 2. Decision logic for handling hygroscopic chiral salts to prevent moisture-induced degradation.

Part 4: Analytical Monitoring Protocols

Trust in the material requires validated analytical methods. The following protocols are designed to detect the specific degradation products identified in Part 2.

Enantiomeric Purity (Chiral HPLC)

This method separates the (R)-enantiomer from the (S)-enantiomer (racemization product).

-

Column: Chiralpak IB-3 or Chirobiotic T (Macrocyclic Glycopeptide).

-

Rationale: These columns are robust for polar amines and acids.

-

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine : TFA (90 : 10 : 0.1 : 0.1).

-

Note: The DEA/TFA additives sharpen the peak of the amine salt.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Benzoic acid chromophore).

-

Temperature: 25°C.

-

Acceptance Criteria: (R)-isomer > 99.5%; (S)-isomer < 0.5%.

Chemical Purity (Reverse Phase HPLC)

This method detects oxidative impurities and hydrolysis byproducts.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Rationale: Acidic mobile phase ensures the amine remains protonated and does not tail, providing sharp resolution from neutral degradation products.

References

-

BLD Pharm . (n.d.). This compound Product Specifications. Retrieved from

-

National Institutes of Health (NIH) . (2025). Ripasudil | C15H18FN3O2S | CID 9863672. PubChem. Retrieved from

-

ChemicalBook . (2025).[2] (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride Properties. Retrieved from

-

Phenomenex . (n.d.). Chiral HPLC Separations: Method Development Guide. Retrieved from

-

Sigma-Aldrich . (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

Sources

An In-depth Technical Guide to (R)-4-(1-aminoethyl)benzoic acid hydrochloride: A Chiral Building Block in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, the principles of stereochemistry are paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] This reality has driven the demand for enantiomerically pure starting materials and intermediates, known as chiral building blocks. (R)-4-(1-aminoethyl)benzoic acid hydrochloride is one such molecule, a versatile chiral amine that serves as a critical component in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its discovery, synthesis, properties, and applications for researchers, scientists, and drug development professionals.

The Genesis of a Chiral Intermediate: Discovery and Historical Context

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more of an evolutionary tale, intertwined with the broader history of chiral synthesis and the increasing demand for stereochemically pure compounds in drug development. The foundational work on chirality dates back to the 19th century, but its profound implications for pharmacology were not fully appreciated until much later.[2][3]

The importance of chiral building blocks like this compound grew significantly with the rise of asymmetric synthesis, a field that provides methods for the selective creation of a single enantiomer.[2][3] This particular molecule combines two key pharmacophoric elements: a benzoic acid moiety and a chiral 1-phenylethylamine backbone. The phenylethylamine structure is a privileged scaffold in medicinal chemistry, forming the basis for many neurotransmitters and drugs that interact with adrenergic and dopaminergic systems.[4] The addition of a carboxylic acid group on the phenyl ring provides a versatile handle for further chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution Pathway

A common and scalable method for obtaining a single enantiomer is through the resolution of a racemic mixture via the formation of diastereomeric salts. This process leverages the different physical properties of diastereomers, such as solubility, allowing for their separation.

Experimental Protocol: Chiral Resolution of 4-(1-aminoethyl)benzoic acid

-

Racemate Synthesis: The synthesis of the racemic 4-(1-aminoethyl)benzoic acid can be achieved through various standard organic chemistry methods, such as the reductive amination of 4-acetylbenzoic acid.

-

Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent and treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral amine.

-

Fractional Crystallization: The resulting diastereomeric salts are separated based on their differential solubility in the chosen solvent system through fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with an acid or base to break the salt and liberate the enantiomerically pure amine.

-

Hydrochloride Salt Formation: The purified (R)-4-(1-aminoethyl)benzoic acid is then treated with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

Caption: Chiral Resolution Workflow.

Asymmetric Synthesis

Modern synthetic approaches may employ asymmetric synthesis to directly obtain the desired (R)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. This can be achieved through methods such as asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries. Chiral 1-phenylethylamines are themselves widely used as chiral auxiliaries to direct the stereochemical outcome of reactions.[4]

Physicochemical and Spectroscopic Properties

The hydrochloride salt of (R)-4-(1-aminoethyl)benzoic acid is typically a solid that is more soluble in aqueous solutions compared to its free base form, enhancing its utility in various reaction conditions and for potential formulation studies.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₂[5] |

| Molecular Weight | 201.65 g/mol [5] |

| CAS Number | 1134776-39-8[5] |

| Appearance | Solid (predicted) |

| Storage | Inert atmosphere, room temperature[5] |

Spectroscopic Characterization:

While specific, experimentally derived spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds like 4-aminobenzoic acid.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group (a quartet), the methyl protons (a doublet), and the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminoethyl group.

-

¹³C NMR: The carbon NMR would display signals for the quaternary carbons of the aromatic ring, the CH carbons of the ring, the methine and methyl carbons of the ethyl group, and the carbonyl carbon of the carboxylic acid. A 13C NMR spectrum for the free base, (R)-4-(1-aminoethyl)benzoic acid, is available in the PubChem database.[6]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the ammonium salt, a C=O stretch from the carboxylic acid, and various C-H and C=C stretching and bending vibrations from the aromatic ring and the ethyl group. The IR spectrum of benzoic acid shows a characteristic broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[7][8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, with fragmentation patterns resulting from the loss of the carboxylic acid group, the ethylamine side chain, or parts thereof. The mass spectrum of benzoic acid, for instance, has a molecular ion peak at m/z 122.[9]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature—a primary amine and a carboxylic acid—allows for diverse chemical transformations.

Caption: Synthetic utility of the core structure.

The primary amine can be used in the formation of amides, sulfonamides, and for the construction of heterocyclic rings. The carboxylic acid group can be converted to esters, amides, or used as an anchor point for further chemical elaboration. The specific (R)-stereochemistry at the benzylic position is crucial for ensuring the correct three-dimensional orientation of the final molecule, which is often essential for potent and selective binding to a biological target.

While this specific building block is not publicly associated with a marketed drug, its structural motifs are present in numerous bioactive compounds. Its utility lies in its ability to introduce a specific stereocenter and a versatile chemical handle into a molecule during the drug discovery and development process.

Conclusion

This compound represents a key class of molecules—chiral building blocks—that are indispensable in modern medicinal chemistry. While its own history is not one of a blockbuster drug, its value is in the potential it unlocks for the creation of novel, enantiomerically pure therapeutics. Its synthesis, rooted in the principles of chiral chemistry, and its bifunctional nature make it a versatile tool for drug discovery scientists. As the demand for stereochemically defined drugs continues to grow, the importance of such well-defined chiral intermediates will only increase, solidifying their role in the development of safer and more effective medicines.

References

-

PubChem. (R)-4-(1-Aminoethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Kozma, D. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4937. [Link]

-

King Scientific. Product Listing. [Link]

- Google Patents. Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)

-

Shunyuansheng bio-pharmtech co., ltd. (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride 1593217-15-2. [Link]

-

ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

NIST. Benzoic acid, 4-amino-, methyl ester. NIST WebBook. [Link]

-

NIST. Benzoic acid, 4-amino-, methyl ester. NIST WebBook. [Link]

-

PubChem. Composition comprising an antimicrobial agent and a carboxamide - Patent US-2025040539-A1. [Link]

-

NIST. 4-Aminobenzoic acid. NIST WebBook. [Link]

-

ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

-

ResearchGate. (2005). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

- Google Patents. Covalent ras inhibitors and uses thereof.

-

NIST. 4-Aminobenzoic acid. NIST WebBook. [Link]

-

SpectraBase. 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester. [Link]

-

Lead Sciences. (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. [Link]

-

PubChem. ANALYTICAL METHODS BY HPLC - Patent WO-2019036683-A1. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10235-10246. [Link]

- Google P

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. [Link]

-

Quora. What is the IR spectrum of benzoic acid? How is it determined? [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1134776-39-8|this compound|BLD Pharm [bldpharm.com]

- 6. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. quora.com [quora.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

The Strategic Application of (R)-4-(1-aminoethyl)benzoic acid hydrochloride in Asymmetric Synthesis: A Guide for Researchers

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its function and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is a critical capability in the pharmaceutical and fine chemical industries. (R)-4-(1-aminoethyl)benzoic acid hydrochloride emerges as a valuable tool in the chemist's arsenal for achieving such stereochemical control. This bifunctional molecule, possessing both a basic amino group and an acidic carboxyl group on a rigid aromatic scaffold, is a versatile chiral building block. Its hydrochloride salt form enhances stability and solubility, rendering it highly amenable to various reaction conditions.[1] This guide provides an in-depth exploration of the utility of this compound in asymmetric synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for its application as a chiral resolving agent and a precursor for chiral auxiliaries.

Core Principles of Asymmetric Synthesis with this compound

The application of this compound in asymmetric synthesis primarily leverages two established strategies: chiral resolution via diastereomeric salt formation and the use of chiral auxiliaries.

Chiral Resolution: The Power of Diastereomeric Differentiation

Chiral resolution is a robust technique for separating a racemic mixture into its constituent enantiomers. The fundamental principle lies in the transient conversion of the enantiomeric pair into a pair of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by classical techniques like fractional crystallization.[1]